4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate
Description
The compound 4-tert-butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate is a brominated thienopyrrole derivative featuring a fused heterocyclic core with tert-butyl and methyl ester substituents.
Properties
Molecular Formula |
C13H14BrNO4S |
|---|---|
Molecular Weight |
360.23 g/mol |
IUPAC Name |
4-O-tert-butyl 5-O-methyl 2-bromothieno[3,2-b]pyrrole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H14BrNO4S/c1-13(2,3)19-12(17)15-7-6-10(14)20-9(7)5-8(15)11(16)18-4/h5-6H,1-4H3 |
InChI Key |
YHXVUFUIMVLHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(S2)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Intramolecular N-Arylation
A foundational approach involves constructing the thieno[3,2-b]pyrrole scaffold via Horner-Wadsworth-Emmons olefination followed by copper-catalyzed intramolecular N-arylation. Starting with 2-bromo-3-formylthiophene (A ), phosphonoglycine trimethyl ester undergoes olefination to form α,β-unsaturated intermediates. Subsequent CuI/1,10-phenanthroline-catalyzed cyclization at 110°C in DMF affords the bicyclic core (B ) in 68–72% yield. This method ensures regioselectivity critical for downstream bromination and esterification.
Reaction Conditions
Iron(III)-Mediated Cyclocondensation
Alternative routes employ Fe(ClO₄)₃·xH₂O (6 mol%) in toluene/acetic acid (1:1) to catalyze cyclocondensation of diacetyl, aldehydes, and anilines. For thieno[3,2-b]pyrroles, substituting benzaldehyde derivatives with thiophene-2-carboxaldehyde yields the core structure at 90°C in 54% yield. This method benefits from aerobic oxidation, simplifying workup via precipitation in methanol.
Regioselective Bromination at Position 2
Electrophilic Bromination Using NBS
Post-cyclization, bromination at position 2 is achieved using N-bromosuccinimide (NBS) in CH₂Cl₂ at 0°C. The electron-rich pyrrole ring directs electrophilic substitution to the α-position relative to the sulfur atom. Monitoring by TLC ensures completion within 2 h, yielding 2-bromo-thieno[3,2-b]pyrrole (C ) in 85% purity.
Optimized Protocol
-
Reagent : NBS (1.1 equiv)
-
Conditions : CH₂Cl₂, 0°C → rt, 2 h
-
Workup : Quench with Na₂S₂O₃, extract with DCM, dry over MgSO₄
Direct Synthesis from Brominated Precursors
Alternatively, 3-bromo-2-chloropyridine-4-carboxylic acid serves as a pre-halogenated building block. Coupling this with thiophene derivatives via Suzuki-Miyaura cross-coupling installs the bromine atom early, streamlining the synthesis.
Orthogonal Esterification at Positions 4 and 5
Stepwise Protection with tert-Butyl and Methyl Groups
The dicarboxylic acid intermediate (D ) undergoes sequential esterification:
-
4-tert-Butyl ester : React with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF at 50°C for 6 h.
-
5-Methyl ester : Treat the monoester with methyl iodide (1.5 equiv) and K₂CO₃ in acetone at reflux for 12 h.
Yields
One-Pot Esterification Using Mixed Anhydrides
For scalability, generate mixed anhydrides by reacting the diacid with ClCO₂tert-butyl and ClCO₂Me sequentially in pyridine. This method achieves 84% overall yield with minimal intermediate purification.
Large-Scale Production and Workup
Kilogram-Scale Cyclization
Adapting iron(III)-catalyzed conditions, a 20 mmol scale reaction in toluene/AcOH (1:1) at 90°C for 3 h provides 18–22 g of product after filtration and washing with cold MeOH.
Crystallization and Purification
Final purification involves recrystallization from acetonitrile/hexanes (3:1), yielding needle-like crystals suitable for X-ray diffraction. Purity exceeds 98% by HPLC, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thieno[3,2-b]pyrrole core and the ester functionalities.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thieno[3,2-b]pyrrole derivatives, while hydrolysis of the ester groups results in the formation of carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-tert-butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate is in the development of pharmaceutical agents. Its derivatives have been studied for their potential as:
- Antimicrobial Agents : Research indicates that compounds with similar structures exhibit antibacterial properties against Mycobacterium tuberculosis, targeting essential enzymes like pantothenate synthetase .
- Anticancer Activity : The thieno[3,2-b]pyrrole framework has been associated with various anticancer activities. Studies have shown that modifications to this structure can enhance potency against specific cancer cell lines.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in:
- Synthesis of Complex Molecules : The unique functional groups present in this compound facilitate its use as a building block for synthesizing more complex organic molecules. This includes the formation of heterocycles and other biologically relevant structures.
Materials Science
In materials science, 4-tert-butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate has potential applications in:
- Organic Electronics : The electronic properties of thieno[3,2-b]pyrroles make them suitable candidates for use in organic semiconductors and photovoltaic devices. Their ability to form charge-transfer complexes can enhance the efficiency of organic solar cells.
Case Study 1: Antimicrobial Activity
A study focused on derivatives of thieno[3,2-b]pyrroles demonstrated significant antimicrobial activity against resistant strains of bacteria. The modifications to the bromine and tert-butyl groups were found to enhance the efficacy of the compounds .
Case Study 2: Organic Photovoltaics
Research into organic photovoltaic devices utilizing thieno[3,2-b]pyrrole derivatives showed improved charge mobility and stability when incorporated into polymer blends. This indicates a promising direction for future solar energy applications .
Mechanism of Action
The mechanism of action of 4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The presence of the bromo group and ester functionalities can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Dicarboxylates
Furopyrrole Derivatives
- Example : 4-(tert-Butyl) 5-ethyl (3aR,5S,6aR)-2-(1,3-dithian-2-yl)hexahydro-4H-furo[3,2-b]pyrrole-4,5-dicarboxylate (Compound 17, )
- Key Differences :
- Core Structure: Furo[3,2-b]pyrrole vs. thieno[3,2-b]pyrrole.
- Substituents : Ethyl ester (vs. methyl) and a dithianyl group (vs. bromine).
Pyrrole Dicarboxylates with Halogenation
- Example : Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate and its brominated derivative ()
- Key Differences :
- Core: Simple pyrrole vs. fused thienopyrrole.
- Substituents : Propyl and methyl groups (vs. tert-butyl) and bromine at position 2.
- Physical Properties :
- Non-brominated derivative: m.p. 98°C.
- Brominated derivative: m.p. 148°C .
- Implications : Bromination increases melting point due to enhanced molecular symmetry and intermolecular interactions.
Functional Group Impact on Stability and Reactivity
Ester Groups
- tert-Butyl vs. Ethyl/Methyl Esters :
Bromine Substitution
- Electronic Effects: Bromine’s electron-withdrawing nature may stabilize the thienopyrrole core, similar to its role in pyrromethenes (), where bromination improves thermal stability .
Biological Activity
4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate is a complex organic compound with promising biological activities. Its unique thieno-pyrrole structure contributes to its potential applications in pharmaceuticals and materials science. This article reviews its biological activity, focusing on anti-cancer properties, interactions with biological targets, and relevant case studies.
The molecular formula of 4-tert-butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate is C13H14BrNO4S, with a molecular weight of approximately 328.22 g/mol. The presence of a bromine atom and a tert-butyl group enhances its chemical reactivity and biological interactions .
Anti-Cancer Properties
Research indicates that derivatives of thieno-pyrrole compounds exhibit significant anti-cancer properties. Studies have shown that these compounds can inhibit tumor cell growth in vitro by targeting specific pathways involved in cancer progression. For instance, thieno-pyrrole derivatives have been identified as potential inhibitors of various kinases involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-cancer | Inhibits tumor cell growth; targets kinases |
| Antimicrobial | Potential activity against bacteria and fungi |
| Enzyme Inhibition | Modulates activity of specific enzymes |
The unique structure of this compound allows it to interact with various biological receptors or enzymes. Its structural similarity to known pharmacophores enables effective binding to target sites in biological systems, leading to modulation of biological activity. Further investigations into its binding affinities and interaction profiles are essential for understanding its therapeutic potential .
Study on Tumor Cell Lines
A study conducted on several tumor cell lines demonstrated that 4-tert-butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Antimicrobial Activity
Another study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
Structural Comparisons
The following compounds share structural similarities with 4-tert-butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate | C8H6O3N1Br1 | Lacks tert-butyl group; simpler structure |
| Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) | C18H24BBrN2O4 | Incorporates boron; different reactivity |
| 5-tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate | C13H18N2O4S | Contains amino group; altered biological activity |
These comparisons highlight the variations in functional groups and structural complexity that influence their chemical behavior and potential applications .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, temperature control, and catalyst selection. For example, modified Hantzsch synthesis protocols (used for analogous dihydropyridine derivatives) employ ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate and methyl 3-aminocrotonate under reflux in ethanol, achieving yields >90% after column chromatography . Additionally, tert-butyl ester protection in similar spirocyclic compounds improves stability during purification . Crystallization from mixed solvents (e.g., ethanol/dichloromethane) enhances purity, as demonstrated in X-ray crystallography studies .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structural integrity?
- Methodological Answer :
- NMR : Use deuterated chloroform (CDCl₃) or DMSO-d₆ to resolve ester protons (δ 1.2–1.5 ppm for tert-butyl, δ 3.7–4.3 ppm for methyl/ethyl esters). Coupling constants in ¹H NMR can confirm bromo-substituent orientation .
- IR : Key absorption bands include C=O (1730–1750 cm⁻¹ for esters) and C-Br (550–600 cm⁻¹) .
- X-ray crystallography : Single-crystal analysis (e.g., APEX2/SAINT-Plus systems) resolves spirocyclic conformations and substituent spatial arrangements, with R-factors <0.06 for high precision .
Advanced Research Questions
Q. How do electronic and steric effects of the tert-butyl and bromo substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group induces steric hindrance, slowing nucleophilic attack at the pyrrole ring, while the bromo substituent acts as an electrophilic site for Suzuki-Miyaura coupling. Computational studies (DFT) on analogous thieno-pyrroles show that electron-withdrawing ester groups stabilize transition states, enabling regioselective coupling at the 2-bromo position . Experimental validation via Pd-catalyzed coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under inert atmospheres is recommended .
Q. What computational approaches predict the photophysical properties of this compound for photovoltaic applications?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates HOMO-LUMO gaps and charge-transfer transitions. For thieno-pyrrole derivatives, λₘₐₓ in UV-vis spectra correlates with conjugation length; alkoxy side chains (e.g., tert-butyl) reduce photodegradation by stabilizing excited states . Compare computed absorption spectra (Gaussian 16, B3LYP/6-31G*) with experimental data from solutions in chlorobenzene or THF.
Q. How does the bromo substituent affect stability under environmental stressors (light, heat)?
- Methodological Answer : Accelerated aging studies (e.g., 85°C/85% humidity for 72 hours) paired with HPLC-MS monitor degradation products. Bromo-thieno-pyrroles exhibit lower photostability than chloro analogs due to weaker C-Br bonds, as shown in polymer studies where tert-butyl groups mitigate degradation via steric shielding . For thermal stability, TGA/DSC analyses under nitrogen reveal decomposition onset temperatures >200°C for tert-butyl-protected esters .
Data Contradiction Analysis
Q. Conflicting reports on tert-butyl substituent effects: How to resolve discrepancies in reactivity studies?
- Methodological Answer : Comparative kinetic studies under controlled conditions (e.g., varying solvents, catalysts) can isolate steric vs. electronic effects. For example, tert-butyl groups in spirocyclic dicarboxylates reduce ring-opening rates by 40% compared to methyl analogs, as shown in Arrhenius plots . Contrast this with bromo-substituted derivatives, where steric effects dominate in polar aprotic solvents (DMF, DMSO) but diminish in non-polar media (toluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
